molecular formula C16H20N2O2 B1198602 Perisoxal CAS No. 2055-44-9

Perisoxal

Cat. No. B1198602
CAS RN: 2055-44-9
M. Wt: 272.34 g/mol
InChI Key: XKFIQZCHJUUSBA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Perisoxal involves several steps, including the condensation of an aldehyde (such as benzaldehyde) with an acetyl chloride. The resulting product undergoes further reactions to yield Perisoxal. Detailed synthetic pathways can be found in the literature .


Molecular Structure Analysis

The molecular structure of Perisoxal consists of a benzene ring substituted with an acetyl group (-COCH~3~) and a hydroxyl group (-OH). The arrangement of atoms and bond angles can be visualized using molecular modeling software or X-ray crystallography .

Scientific Research Applications

  • Pharmacokinetics and Metabolism in Animals and Humans : Perisoxal and its phenolic metabolites (m- and p-hydroxyperisoxals) were studied in rats, rabbits, and humans. The study found that while the excretion of free forms of Perisoxal and its metabolites was low, the excretion of their glucuronide forms was high (Mizojiri et al., 1980).

  • Role in Peroxisomal Fatty Acid Beta-Oxidation : Research on the Arabidopsis pxa1 mutant, defective in an ATP-binding cassette transporter-like protein, revealed insights into peroxisomal fatty acid beta-oxidation. The study suggests the importance of PXA1 in importing coenzyme A esters of fatty acids into peroxisomes for beta-oxidation (Zolman et al., 2001).

  • Study of Peroxisome Biogenesis Disorders : Research identified the human gene PXAAA1 as essential for peroxisome assembly, and its product, Pxaaa1p, as a predominantly cytoplasmic ATPase required for the stability of the PTS1 receptor. This study adds to the understanding of peroxisome biogenesis disorders (Yahraus et al., 1996).

  • Peroxisome-Associated Protein Degradation : A study on Arabidopsis explored peroxisome-associated protein degradation, revealing the roles of different peroxins (PEX proteins) in the degradation of damaged or obsolete matrix proteins, providing insights into the maintenance of peroxisomes (Lingard et al., 2009).

  • Artificial Organelles Mimicking Peroxisomes : Research into developing artificial organelles that mimic natural ones like peroxisomes has been conducted. One study demonstrated the development of an artificial peroxisome using polymer vesicles that combat oxidative stress in cells (Tanner et al., 2013).

  • Role in Peroxisome Proliferator-Activated Receptor α (PPARα) : Research on the mechanism of action of peroxisome proliferators, including their role in increasing the number and size of peroxisomes in certain tissues, highlighted the involvement of PPARα in mediating their activity (Gonzalez et al., 1998).

properties

IUPAC Name

1-(5-phenyl-1,2-oxazol-3-yl)-2-piperidin-1-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c19-15(12-18-9-5-2-6-10-18)14-11-16(20-17-14)13-7-3-1-4-8-13/h1,3-4,7-8,11,15,19H,2,5-6,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKFIQZCHJUUSBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(C2=NOC(=C2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

14838-45-0 (citrate[1:1]), 2139-25-5 (citrate[2:1]), 40671-46-3 (unspecified citrate), 2139-25-5 (citrate salt/solvate)
Record name Perisoxal [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002055449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00860146
Record name Perisoxal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00860146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Perisoxal

CAS RN

2055-44-9
Record name Perisoxal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2055-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perisoxal [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002055449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perisoxal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00860146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PERISOXAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0YBV6N85R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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